

Independent Validation of (Rac)-AZD8186: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	(Rac)-AZD8186	
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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **(Rac)-AZD8186** and Alternative PI3K/Akt Pathway Inhibitors

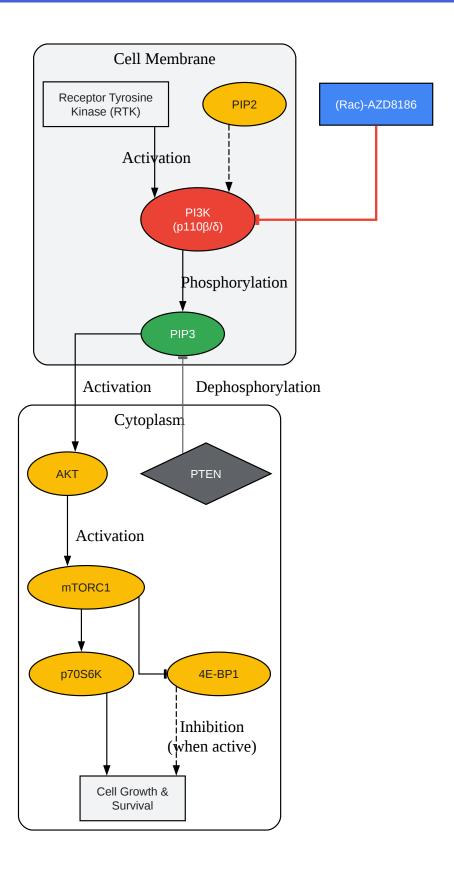
This guide provides an independent validation of published findings on (Rac)-AZD8186, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms. In the context of oncology research, particularly for tumors with loss of the tumor suppressor PTEN, AZD8186 has demonstrated significant preclinical and clinical activity. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the signaling pathways and workflows involved, offering a direct comparison with other relevant inhibitors of the PI3K/Akt pathway.

Mechanism of Action and Pathway Inhibition

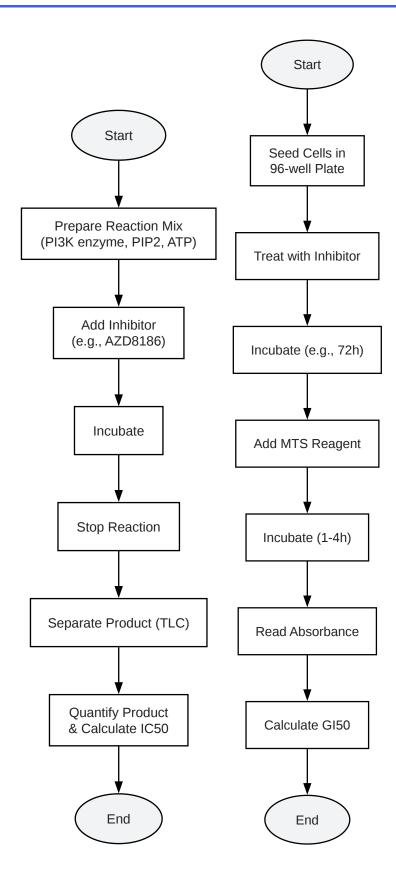
(Rac)-AZD8186 is a small molecule inhibitor that targets the p110 β and p110 δ catalytic subunits of PI3K.[1] Loss of PTEN function, a common event in many cancers, leads to hyperactivation of the PI3K/Akt signaling pathway, often driven by the PI3K β isoform.[2] AZD8186 has been shown to effectively inhibit this pathway, leading to reduced phosphorylation of key downstream effectors such as Akt, PRAS40, and S6 kinase.[3] This inhibition ultimately affects critical cellular processes including cell growth, proliferation, and survival.

Below is a diagram illustrating the canonical PI3K/Akt/mTOR signaling pathway and the point of intervention for AZD8186.









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References

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